Cas no 2171232-89-4 (2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid)
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid
- 2171232-89-4
- EN300-1479553
- 2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid
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- Inchi: 1S/C27H34N2O5/c1-5-6-15-23(25(32)29(16-24(30)31)27(2,3)4)28-26(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,5-6,15-17H2,1-4H3,(H,28,33)(H,30,31)/t23-/m0/s1
- InChI Key: NTIWCRHCOMXUNB-QHCPKHFHSA-N
- SMILES: O(C(N[C@H](C(N(CC(=O)O)C(C)(C)C)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 95.9Ų
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1479553-0.05g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-0.1g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-0.25g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-0.5g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-1.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-2.5g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-5.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-10.0g |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1479553-50mg |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1479553-100mg |
2-[(2S)-N-tert-butyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]acetic acid |
2171232-89-4 | 100mg |
$2963.0 | 2023-09-28 |
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid
Exploring the Versatile Applications of 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid (CAS No. 2171232-89-4)
2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid (CAS No. 2171232-89-4) is a specialized organic compound that has garnered significant attention in the fields of peptide synthesis and pharmaceutical research. This compound, often referred to as an Fmoc-protected amino acid derivative, plays a crucial role in solid-phase peptide synthesis (SPPS), a technique widely used for creating custom peptides with high precision. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety, ensuring selective reactions during peptide chain assembly.
The molecular structure of 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid includes a tert-butyl group, which enhances steric protection, and a hexanoic acid backbone that contributes to its solubility in organic solvents. Researchers frequently inquire about the solubility of Fmoc-amino acid derivatives in common solvents like DMF or DCM, as this impacts their usability in automated peptide synthesizers. Recent trends in peptide-based drug development have increased demand for high-purity Fmoc-protected building blocks, making this compound particularly valuable.
One of the most searched questions regarding CAS 2171232-89-4 relates to its storage conditions. The compound typically requires storage at 2-8°C under inert atmosphere to maintain stability, as the Fmoc group can be sensitive to moisture and light. Pharmaceutical companies exploring peptide therapeutics for metabolic diseases often utilize this compound due to its reliable performance in SPPS protocols. The growing market for GLP-1 analogs and other peptide drugs has further highlighted the importance of such specialized amino acid derivatives.
In analytical applications, 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid demonstrates excellent compatibility with HPLC and LC-MS techniques, a feature frequently investigated by quality control laboratories. The compound's chromatographic behavior and mass spectral characteristics are well-documented, aiding in purity assessment during peptide manufacturing. Recent advancements in continuous flow peptide synthesis have also created new opportunities for optimized use of this building block.
The synthesis of CAS 2171232-89-4 involves multi-step organic reactions that maintain strict stereochemical control at the (2S)-amino acid center. Process chemists often search for improved synthetic routes to enhance yield and reduce environmental impact, aligning with the pharmaceutical industry's focus on green chemistry principles. The compound's tert-butyl ester functionality provides additional stability during peptide elongation while allowing mild acidic cleavage when needed.
Academic researchers studying protein-protein interactions frequently employ derivatives of this compound to incorporate non-natural amino acids into peptide probes. The compound's versatility enables creation of peptide libraries for drug discovery, particularly in targeting challenging biological pathways. Recent publications have highlighted its utility in developing peptide-based inhibitors for various enzymatic systems.
From a regulatory perspective, 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid complies with standard requirements for pharmaceutical intermediates, with comprehensive documentation available for GMP-grade material. Quality parameters such as chiral purity, heavy metal content, and residual solvents are strictly controlled to meet the stringent needs of peptide API production. The compound's stability profile makes it suitable for global distribution to research and manufacturing facilities.
Emerging applications in bioconjugation chemistry have expanded the utility of this Fmoc-protected derivative. Its reactive carboxyl group allows efficient coupling to various targeting molecules or imaging agents, addressing growing interest in theranostic peptides. The development of peptide-drug conjugates for oncology applications has particularly benefited from access to high-quality building blocks like this compound.
In conclusion, 2-(2S)-N-tert-butyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidoacetic acid (CAS No. 2171232-89-4) represents a critical tool in modern peptide science, with applications spanning from basic research to commercial drug production. Its unique structural features and reliable performance characteristics continue to support innovations in peptide-based therapeutics and chemical biology tools. As the demand for complex peptides grows, this compound will undoubtedly remain essential for researchers exploring the frontiers of precision medicine and targeted therapies.
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